Ethyl 4-(2-((2,4-dimethylphenyl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
The compound is a complex organic molecule with several functional groups. It contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms. It also has an ester group (carboxylate), an ether group, and an aromatic ring (phenyl group) attached to it. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridazine ring, ether, and ester groups would contribute to the overall shape and properties of the molecule .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of its functional groups. For example, the ester group could undergo hydrolysis or reduction reactions, while the ether group could potentially be cleaved under acidic conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. For example, its solubility would be affected by the polar ester and ether groups, while its reactivity would be influenced by the aromatic ring and the pyridazine ring .Scientific Research Applications
Synthesis and Reactivity
One area of research involves the synthesis of novel heterocyclic compounds, such as imidazolone derivatives, using a simple one-pot synthesis method. This method demonstrates the compound's utility as a precursor in the creation of complex molecular structures with potential applications in medicinal chemistry and materials science. The process entails the Michael addition of diethyl azodicarboxylate to enaminones, followed by substitution and cyclization steps to yield the final products with high purity and efficiency (Bezenšek et al., 2012).
Another study describes the utility of a related compound, ethyl 2-amino-6,8-dimethyl-1,3-dioxo-1,2,3,4-tetrahydropyrrolo-[1,2-a]pyrazine-7-carboxylate, as a key material for synthesizing novel analogues of natural alkaloid peramine. The heterocyclic compound serves as a starting point for reactions with various electrophilic reagents, showcasing its versatility in producing a wide range of chemical structures (Voievudskyi et al., 2016).
Molecular Structure and Characterization
Research on the structural aspects and characterization of these compounds provides insights into their potential applications. One study presents the synthesis and detailed molecular structure analysis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate. Quantum chemical calculations and experimental data, such as FT-IR, NMR, and X-ray crystallography, offer valuable information on the compound's properties and reactivity, laying the groundwork for further exploration in various scientific fields (Singh et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 4-[2-(2,4-dimethylanilino)-2-oxoethoxy]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(13-21(28)26(25-22)17-8-6-5-7-9-17)31-14-20(27)24-18-11-10-15(2)12-16(18)3/h5-13H,4,14H2,1-3H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSARIZDBANEFK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=C(C=C(C=C2)C)C)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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